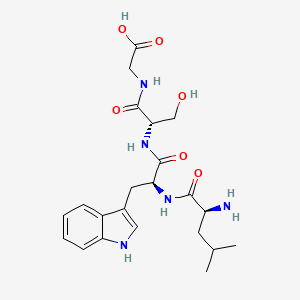

L-Leucyl-L-tryptophyl-L-serylglycine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

671192-44-2 |

|---|---|

Molecular Formula |

C22H31N5O6 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C22H31N5O6/c1-12(2)7-15(23)20(31)26-17(8-13-9-24-16-6-4-3-5-14(13)16)22(33)27-18(11-28)21(32)25-10-19(29)30/h3-6,9,12,15,17-18,24,28H,7-8,10-11,23H2,1-2H3,(H,25,32)(H,26,31)(H,27,33)(H,29,30)/t15-,17-,18-/m0/s1 |

InChI Key |

OIALSVFPCPLOFS-SZMVWBNQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for L Leucyl L Tryptophyl L Serylglycine

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) has emerged as the cornerstone of peptide synthesis due to its efficiency, amenability to automation, and the simplified purification of intermediates. jpt.com The synthesis of L-Leucyl-L-tryptophyl-L-serylglycine via SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support. jpt.comwpmucdn.com

Resin Selection and Functionalization

The choice of solid support is a critical parameter that dictates the success of SPPS. fluorochem.co.uk The resin must be chemically inert to the reagents and solvents used during synthesis and must swell appropriately to allow for efficient diffusion of reagents. biosynth.com For the synthesis of a C-terminal glycine (B1666218) peptide like this compound, several resins are suitable.

Commonly employed resins for preparing peptides with a C-terminal carboxylic acid include Wang resin and 2-Chlorotrityl chloride (2-CTC) resin. fluorochem.co.ukbiosynth.com Wang resin, a p-alkoxybenzyl alcohol-functionalized polystyrene support, is widely used due to its stability and the relatively mild acidic conditions required for final cleavage (typically trifluoroacetic acid, TFA). biosynth.com The 2-CTC resin offers the advantage of releasing the fully protected peptide under very mild acidic conditions, which can be beneficial in preventing side reactions, particularly those involving the sensitive tryptophan residue. peptide.com

The initial loading of the first amino acid, glycine in this case, onto the resin is a crucial step. Overestimation of the loading can lead to the wasteful use of expensive reagents, while underestimation can result in the formation of deletion peptides. acs.org The loading is typically determined spectrophotometrically by quantifying the dibenzofulvene-piperidine adduct released after the removal of the Fmoc protecting group. acs.orgiris-biotech.de

Table 1: Comparison of Commonly Used Resins for this compound Synthesis

| Resin | Linker Type | Cleavage Conditions | Advantages | Disadvantages |

| Wang Resin | p-Alkoxybenzyl ester | High concentration of TFA | Good stability, widely used. biosynth.com | Harsher cleavage conditions may lead to side reactions. |

| 2-Chlorotrityl Chloride Resin | Trityl | Dilute TFA or acetic acid | Mild cleavage conditions, suitable for protected peptide fragments. peptide.com | More expensive, sensitive to repeated acid treatments. |

| Rink Amide Resin | Amide linker | TFA | Produces C-terminal amide peptides, enhancing stability. fluorochem.co.ukkennesaw.edu | Not suitable for synthesizing peptides with a C-terminal carboxylic acid. |

Coupling Reagents and Coupling Conditions Optimization

The formation of the peptide bond between the incoming amino acid and the resin-bound peptide chain is facilitated by coupling reagents. creative-peptides.com The choice of coupling reagent is critical, especially for sterically hindered couplings or sequences prone to aggregation. For the synthesis of this compound, the coupling of the bulky leucine (B10760876) and tryptophan residues can be challenging.

A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.comsigmaaldrich.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first to be used. creative-peptides.compeptide.com They are often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization and improve coupling efficiency. sigmaaldrich.com

Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly effective, particularly for difficult couplings. sigmaaldrich.com

Aminium/Uronium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are known for their high reactivity and speed. peptide.comsigmaaldrich.com HATU is particularly effective in minimizing racemization during coupling. sigmaaldrich.com

Optimization of coupling conditions involves adjusting the reaction time, temperature, and the equivalents of amino acid and coupling reagents used. For challenging sequences, double coupling or the use of elevated temperatures might be necessary to drive the reaction to completion.

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC peptide.com | Cost-effective, often used with additives to reduce side reactions. |

| Phosphonium Salts | PyBOP, PyAOP sigmaaldrich.com | High reactivity, suitable for hindered couplings. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU peptide.comsigmaaldrich.com | Fast reaction times, low racemization, widely used in automated synthesis. |

Protecting Group Strategies and Deprotection Challenges

To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. biosynth.com The most common strategy in SPPS is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and acid-labile groups for the side chains. biosynth.comiris-biotech.de

For this compound, the side chains of tryptophan and serine require protection.

Serine: The hydroxyl group of serine is typically protected with a tert-butyl (tBu) group, which is stable to the piperidine (B6355638) used for Fmoc removal but is cleaved by TFA during the final cleavage from the resin. iris-biotech.decreative-peptides.com

Tryptophan: The indole (B1671886) side chain of tryptophan can be left unprotected, but this can lead to oxidation or alkylation during the acidic cleavage step. peptide.com To mitigate these side reactions, the indole nitrogen can be protected with a Boc (tert-butyloxycarbonyl) group. peptide.com The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is also crucial to prevent the reattachment of cationic species to the tryptophan indole ring. kennesaw.edu A two-step cleavage process, where the side chain protecting groups are removed while the peptide is still attached to the resin, can also enhance the purity of tryptophan-containing peptides. rsc.org

Deprotection of the Fmoc group is typically achieved using a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wpmucdn.com Incomplete Fmoc removal can lead to the formation of deletion sequences.

On-Resin Monitoring Techniques for Synthesis Fidelity

Monitoring the completeness of both the coupling and deprotection steps is essential to ensure the synthesis of the correct peptide sequence. rsc.org Several qualitative and quantitative methods are employed:

Ninhydrin (Kaiser) Test: This is a qualitative colorimetric test used to detect the presence of free primary amines on the resin. iris-biotech.de A blue or purple color indicates an incomplete coupling reaction, while a yellow or colorless result signifies a complete reaction. iris-biotech.de

UV-Vis Spectrophotometry: The removal of the Fmoc group with piperidine releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. iris-biotech.defigshare.com By measuring the absorbance of the deprotection solution, the progress of the synthesis and the loading of the resin can be monitored quantitatively. iris-biotech.de

Real-time Monitoring: Modern automated peptide synthesizers can incorporate real-time monitoring techniques. These can include measuring pressure changes in the reactor, which can correlate with resin swelling and peptide elongation, or using in-line refractometry to monitor changes in the refractive index of the reaction solution. acs.orgrsc.org These methods allow for immediate adjustments to the synthesis protocol if incomplete reactions are detected. rsc.org

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable strategy, particularly for large-scale synthesis and the preparation of peptide segments. creative-peptides.comslideshare.net

Segment Condensation Methodologies

A powerful approach in LPPS is the convergent synthesis strategy, which involves the coupling of pre-synthesized, protected peptide fragments. nih.gov For this compound, this could involve the synthesis of two dipeptide fragments, such as Fmoc-L-Leucyl-L-tryptophan and H-L-serylglycine-OtBu, followed by their coupling in solution.

This strategy offers several advantages:

Easier Purification: The purification of smaller, protected fragments is often simpler than that of the full-length peptide.

Reduced Side Reactions: By minimizing the number of synthetic cycles on a single chain, the accumulation of side products can be reduced.

Minimized Racemization: The risk of racemization is primarily at the C-terminal amino acid of the activating fragment. Careful selection of the coupling method and the use of racemization-suppressing additives are crucial.

Recent advancements in LPPS include the use of novel coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®), which can promote rapid and efficient peptide bond formation with minimal epimerization and water-soluble by-products. nih.govmdpi.com Such methods improve the sustainability and efficiency of solution-phase synthesis. nih.gov The success of a fragment condensation strategy relies on the strategic selection of the fragments to minimize difficult couplings and side reactions. nih.gov

Chemo-Enzymatic Synthesis Considerations for Specific Peptides

The synthesis of specific peptides such as this compound can benefit significantly from a chemo-enzymatic approach, which integrates the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov This strategy leverages enzymes for steps that are challenging to achieve with high selectivity through conventional chemistry, such as specific bond formations or the manipulation of functional groups without the need for extensive protecting group strategies. acs.org

Table 1: Comparison of Synthetic Approaches for Peptides

| Feature | Purely Chemical Synthesis (e.g., SPPS) | Chemo-Enzymatic Synthesis |

|---|---|---|

| Selectivity | Relies on protecting groups for side-chain and terminus protection. | High chemo-, regio-, and stereoselectivity offered by enzymes. acs.org |

| Reaction Conditions | Often requires harsh reagents (e.g., for deprotection) and organic solvents. | Typically mild, aqueous conditions (e.g., physiological pH and temperature). nih.gov |

| Side Reactions | Prone to racemization, aggregation, and other sequence-dependent side reactions. gyrosproteintechnologies.com | Reduced risk of racemization and other side reactions due to enzyme specificity. |

| Waste Generation | Generates significant waste from protecting groups, coupling reagents, and solvents. yale.edu | Minimal waste, aligning with green chemistry principles. acs.org |

| Scalability | Well-established for large-scale production, though can be costly. | Can be challenging to scale up due to enzyme cost and stability, but processes are improving. |

Green Chemistry Principles and Sustainable Peptide Synthesis

The application of green chemistry principles is paramount in modern peptide synthesis to minimize environmental impact and enhance process efficiency. Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles provide a framework for developing more sustainable methods for synthesizing peptides like this compound.

The 12 principles of green chemistry offer a guide to achieving this sustainability. msu.edu A primary goal is the prevention of waste, which in peptide synthesis translates to optimizing reactions to maximize yield and minimize byproducts. msu.edu Atom economy, another core principle, encourages the design of syntheses that incorporate the maximum amount of reactant atoms into the final product, thereby reducing waste. acs.org This is a significant challenge in traditional solid-phase peptide synthesis (SPPS), where the use of protecting groups and excess reagents leads to poor atom economy.

Further principles include designing less hazardous chemical syntheses by using substances with little to no toxicity and employing safer solvents and auxiliaries. yale.edu The drive to reduce the use of derivatives, such as temporary protecting groups, is particularly relevant, as these steps require additional reagents and generate waste. acs.org The use of catalysis, especially biocatalysis with enzymes, is a key green strategy, as catalytic reagents are superior to stoichiometric ones and can eliminate the need for protecting groups. acs.orgyale.edu

Table 2: Application of Green Chemistry Principles to Tetrapeptide Synthesis

| Principle | Application in the Synthesis of this compound |

|---|---|

| 1. Prevention | Optimize coupling and cleavage steps to maximize yield and reduce the formation of deletion or modified sequences. msu.edu |

| 2. Atom Economy | Employ synthesis strategies (e.g., enzymatic ligation) that maximize the incorporation of amino acids into the final peptide. acs.org |

| 3. Less Hazardous Synthesis | Replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. |

| 4. Designing Safer Chemicals | Design the final peptide to be effective and biodegradable. yale.edu |

| 5. Safer Solvents & Auxiliaries | Utilize water or benign solvent systems where possible, especially in purification and enzymatic steps. yale.edu |

| 6. Design for Energy Efficiency | Use methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mblintl.com Conduct reactions at ambient temperature and pressure where feasible. yale.edu |

| 7. Use of Renewable Feedstocks | Source amino acids from renewable biological sources. yale.edu |

| 8. Reduce Derivatives | Minimize the use of side-chain and backbone protecting groups, potentially through chemo-enzymatic strategies. acs.org |

| 9. Catalysis | Use enzymes for peptide bond formation to avoid stoichiometric activating agents and racemization. acs.org |

| 10. Design for Degradation | Ensure the peptide can break down into innocuous products (amino acids) after its use. msu.edu |

| 11. Real-time Analysis | Implement in-process analytical methods to monitor reaction completion and prevent byproduct formation. |

| 12. Inherently Safer Chemistry | Choose reagents and processes that minimize the potential for chemical accidents. |

Purification and Isolation Methodologies for Synthetic this compound

Following synthesis, the crude peptide mixture contains the target tetrapeptide along with impurities such as truncated sequences, deletion sequences, and byproducts from side reactions. The purification of the desired this compound is therefore a critical step. Due to the complexity of these mixtures, a combination of chromatographic techniques is often required to achieve high purity. nih.gov Preparative liquid chromatography is the predominant method used for peptide purification due to its flexibility and high resolution. nih.gov

Preparative Chromatography Methodologies

Preparative high-performance liquid chromatography (HPLC) is the standard for purifying synthetic peptides. hplc.eu The process typically involves reversed-phase HPLC (RP-HPLC), where the peptide is separated based on its hydrophobicity.

The development of a preparative method begins at the analytical scale to optimize separation conditions. waters.com A general approach involves several key steps:

Column and Phase Selection : For a tetrapeptide, a C18 stationary phase is a common choice. The pore size of the packing material is also a key parameter. hplc.eu

Mobile Phase Optimization : The mobile phase usually consists of an aqueous component and an organic modifier (typically acetonitrile), both containing an additive like trifluoroacetic acid (TFA) to aid solubility and improve peak shape. chromatographyonline.com Screening different pH values can significantly impact the resolution of the separation. hplc.eu

Gradient Development : A screening gradient is run to determine the approximate elution time of the target peptide. The gradient is then optimized and focused around the elution point to maximize resolution between the target peptide and closely eluting impurities. waters.com

Loading Study : Once the analytical method is established, a loading study is performed to determine the maximum amount of crude peptide that can be loaded onto the column without compromising separation. hplc.eu

Scale-Up : The optimized method is then geometrically scaled to a larger preparative column. Flow rates and injection volumes are increased proportionally to the column dimensions to maintain the separation profile. waters.com

Fraction Collection : Fractions are collected as the peptide elutes from the column. Modern systems can use UV and/or mass spectrometry (MS) triggers to ensure that only the fractions containing the pure target compound are collected. chromatographyonline.com

Table 3: General Workflow for Preparative HPLC Purification of a Tetrapeptide

| Step | Description | Key Parameters |

|---|---|---|

| 1. Analytical Method Development | Optimize separation on a small-scale analytical column. | Column chemistry (e.g., C18), mobile phase pH, gradient slope. hplc.eu |

| 2. Loading Analysis | Determine the maximum sample load on the analytical column without losing resolution. | Injection volume, sample concentration. hplc.eu |

| 3. Method Scaling | Geometrically scale the flow rate and gradient for the larger preparative column. | Column diameter and length. waters.com |

| 4. Preparative Run & Fractionation | Perform the purification on the preparative system and collect eluting fractions. | UV or MS-triggered fractionation. chromatographyonline.com |

| 5. Purity Analysis & Pooling | Analyze the collected fractions for purity (e.g., by analytical HPLC) and pool the pure fractions. | Purity specification (e.g., >98%). |

Lyophilization and Storage Considerations for Peptides

After the pure fractions of this compound are pooled, the solvent must be removed to yield the final peptide product. Lyophilization, or freeze-drying, is the preferred method for this process as it preserves the peptide's integrity. uk-peptides.com The process involves freezing the aqueous peptide solution and then removing the water by sublimation under a vacuum. uk-peptides.com This results in a dry, fluffy powder that is stable and easy to handle. uk-peptides.com

Proper storage of the lyophilized peptide is crucial to maintain its long-term stability and prevent degradation. jpt.com The presence of a tryptophan residue in this compound makes it particularly susceptible to oxidation. genscript.combachem.com

Key storage considerations include:

Temperature : Lyophilized peptides should be stored at low temperatures, with -20°C being standard for short- to medium-term storage and -80°C recommended for long-term storage. jpt.comsigmaaldrich.com

Moisture : Peptides are often hygroscopic and can absorb moisture from the air, which can decrease stability. bachem.com Vials should be warmed to room temperature in a desiccator before opening to prevent condensation, and containers should be tightly sealed. bachem.com

Light : Peptides should be protected from direct light, especially if they contain light-sensitive residues. genscript.com

Oxygen : For peptides containing oxidation-prone residues like tryptophan, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. bachem.com

Table 4: Recommended Storage Conditions for Lyophilized Peptides

| Condition | Recommendation | Rationale |

|---|---|---|

| Form | Lyophilized powder | Maximizes stability by removing water, which mediates degradation pathways. uk-peptides.com |

| Temperature | -20°C or -80°C | Slows down chemical degradation processes. sigmaaldrich.com |

| Atmosphere | Desiccated, inert gas (for sensitive peptides) | Prevents degradation from moisture and oxidation. jpt.comgenscript.com |

| Light | Store in the dark or in amber vials | Prevents photodegradation of sensitive amino acids. jpt.com |

| Handling | Avoid repeated freeze-thaw cycles; aliquot upon reconstitution. | Each cycle can contribute to peptide degradation. sigmaaldrich.com |

Strategies for Minimizing Side Reactions and Maximizing Yield in Tetrapeptide Synthesis

Maximizing the yield of high-purity this compound requires a proactive strategy to minimize the occurrence of side reactions during solid-phase peptide synthesis (SPPS). gyrosproteintechnologies.com The choice of protecting groups, coupling reagents, and reaction conditions must be carefully considered based on the peptide's sequence.

Common side reactions in peptide synthesis include:

Racemization : The loss of stereochemical integrity at the α-carbon, which can be minimized by using appropriate coupling reagents (e.g., HATU with a base like collidine) and avoiding prolonged activation times.

Aggregation : Interchain hydrogen bonding can cause the peptide to aggregate on the solid support, leading to incomplete coupling and low yields. This can be mitigated by using specialized resins, incorporating backbone-protecting groups like Hmb or Dmb, or using pseudoproline dipeptides. mblintl.compeptide.com

Oxidation : The indole ring of tryptophan is susceptible to oxidation, especially during the acidic cleavage step. This can be controlled by adding scavengers, such as triisopropylsilane (TIS) and water, to the cleavage cocktail. Using a Boc protecting group on the indole nitrogen of tryptophan can also prevent side reactions. peptide.com

Aspartimide Formation : Although not present in this specific tetrapeptide, sequences containing aspartic acid are prone to forming a stable five-membered ring, which can lead to racemization and other byproducts. gyrosproteintechnologies.com

Incomplete Coupling/Deprotection : These issues lead to deletion sequences. Strategies to overcome this include using microwave-assisted synthesis to enhance reaction kinetics, performing double couplings, and carefully monitoring reaction completion. mblintl.com

For the synthesis of this compound, particular attention must be paid to the serine and tryptophan residues. The hydroxyl group of serine is typically protected (e.g., with a tert-butyl group) to prevent side reactions. The tryptophan indole ring requires protection from oxidation and alkylation during cleavage.

Table 5: Common Side Reactions in Tetrapeptide Synthesis and Prevention Strategies

| Side Reaction | Problematic Residues/Conditions | Prevention Strategy |

|---|---|---|

| Racemization | All residues during activation/coupling | Use low-racemization coupling reagents (e.g., HATU); control temperature and base. gyrosproteintechnologies.com |

| Aggregation | Hydrophobic sequences; long peptides | Incorporate pseudoprolines or backbone-protecting groups; use microwave synthesis; use low-substitution resins. mblintl.compeptide.com |

| Oxidation | Tryptophan, Methionine, Cysteine | Add scavengers (e.g., TIS, EDT) to cleavage cocktail; use oxygen-free solvents. bachem.compeptide.com |

| Alkylation of Tryptophan | Acidic cleavage with carbocation scavengers | Use indole nitrogen protection (e.g., Fmoc-Trp(Boc)-OH); add scavengers like TIS to the cleavage cocktail. peptide.com |

| Diketopiperazine Formation | At the dipeptide-resin stage | Use sterically hindered resins (e.g., 2-chlorotrityl); add the first two amino acids as a pre-formed dipeptide unit. peptide.com |

Advanced Structural and Conformational Analysis of L Leucyl L Tryptophyl L Serylglycine

Spectroscopic Characterization Beyond Basic Identification

While basic analytical techniques can confirm the primary structure of L-Leucyl-L-tryptophyl-L-serylglycine, a deeper understanding of its architecture requires more advanced spectroscopic methods. These techniques provide insights into the molecule's conformation, secondary structure, and the subtle interplay of its constituent amino acids.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides and proteins in solution, closely mimicking physiological conditions. mdpi.comnih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain detailed conformational insights.

Initially, a 1D ¹H NMR spectrum provides a fingerprint of the molecule, with distinct chemical shifts for the protons of each amino acid residue. However, due to spectral overlap, especially in larger molecules, 2D NMR is essential for unambiguous resonance assignment. nih.gov

Key 2D NMR Experiments for Conformational Analysis:

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a single amino acid residue's spin system. This allows for the identification of the four distinct amino acid spin systems of Leucine (B10760876), Tryptophan, Serine, and Glycine (B1666218).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons that are close in space (< 5 Å) but not necessarily connected through chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing critical distance restraints for structure calculation. springernature.com For this compound, NOEs between adjacent residues (e.g., between the alpha-proton of Leucine and the amide proton of Tryptophan) would confirm the peptide sequence. More importantly, medium- and long-range NOEs would reveal the presence of specific secondary structural elements like turns or folded conformations. mdpi.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size like this tetrapeptide, ROESY can be more effective than NOESY for obtaining distance information.

Illustrative Research Findings from NMR:

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for this compound in D₂O

| Amino Acid | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |

|---|---|---|---|

| Leu | 4.15 | 1.60, 1.75 | Hγ: 1.50; Hδ: 0.90, 0.95 |

| Trp | 4.65 | 3.25 | Indole (B1671886) ring protons: 7.0-7.8 |

| Ser | 4.40 | 3.85 | |

| Gly | 3.95 |

Note: These are typical chemical shift values and can vary based on solvent, pH, and temperature.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. researchgate.net It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bonds in this compound are the primary chromophores in the far-UV region (190-250 nm), and the resulting CD spectrum is characteristic of the peptide's secondary structure.

Expected CD Spectral Features:

α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Shows a negative band around 215-220 nm and a positive band near 195-200 nm. researchgate.net

Random Coil: Typically exhibits a strong negative band below 200 nm and a weak positive or near-zero signal above 210 nm.

For a short, flexible peptide like this compound, the CD spectrum in an aqueous buffer is expected to be dominated by features indicative of a random coil or disordered structure. However, by changing the solvent conditions, for instance, by adding trifluoroethanol (TFE), it is often possible to induce the formation of secondary structures. The aromatic side chain of Tryptophan can also contribute to the far-UV CD spectrum, which needs to be considered during data interpretation. nih.gov

Table 2: Illustrative Molar Ellipticity [θ] Values for Different Secondary Structures

| Wavelength (nm) | α-helix (deg·cm²·dmol⁻¹) | β-sheet (deg·cm²·dmol⁻¹) | Random Coil (deg·cm²·dmol⁻¹) |

|---|---|---|---|

| 195 | +70,000 | +30,000 | -40,000 |

| 208 | -35,000 | -5,000 | ~0 |

| 222 | -33,000 | -8,000 | -2,000 |

Note: These values are approximations and the actual spectrum of this compound would be a composite of its conformational ensemble.

Vibrational Spectroscopy (FTIR, Raman) for Amide Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformational state of a peptide's backbone through the analysis of the amide bands. nih.gov These bands arise from the vibrations of the peptide bond atoms.

Key Amide Bands:

Amide I (1600-1700 cm⁻¹): This band is primarily due to the C=O stretching vibration of the peptide backbone and is highly sensitive to the secondary structure. utoronto.ca The exact frequency of the Amide I band can be correlated with specific conformations.

Amide II (1510-1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III (1220-1300 cm⁻¹): A complex band resulting from a mixture of C-N stretching, N-H bending, and other vibrations.

In an FTIR or Raman spectrum of this compound, the position of the Amide I band would be of particular interest. A peak around 1655 cm⁻¹ would suggest a disordered or random coil conformation, which is the most probable state for this tetrapeptide in solution. The presence of shoulders or distinct peaks at other frequencies could indicate the existence of a population of more ordered structures.

Table 3: Typical Amide I Frequencies for Different Secondary Structures in FTIR and Raman Spectroscopy

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

|---|---|

| α-helix | 1650-1658 |

| β-sheet | 1620-1640 (low), 1680-1700 (high) |

| β-turn | 1660-1685 |

| Random Coil | 1640-1655 |

Mass Spectrometry (MS) for Purity, Sequence Verification, and Potential Modifications

Mass spectrometry is an indispensable tool in peptide analysis, providing precise molecular weight determination, sequence verification, and the identification of any post-translational or chemical modifications. For this compound, soft ionization techniques are employed to prevent fragmentation of the intact molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates gaseous ions from a liquid solution. It is particularly well-suited for the analysis of polar molecules like peptides. researchgate.net When coupled with a mass analyzer, such as a quadrupole or time-of-flight (TOF), ESI-MS can accurately determine the molecular weight of this compound.

In a typical ESI-MS experiment, the tetrapeptide would be dissolved in a suitable solvent system, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid). The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of multiply charged ions, such as [M+2H]²⁺, is also possible. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the peptide. Tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and confirm the amino acid sequence.

Table 4: Expected m/z Values for this compound in ESI-MS

| Ion | Calculated Monoisotopic Mass (Da) | Expected m/z |

|---|---|---|

| [M] | 490.2485 | |

| [M+H]⁺ | 491.2558 | 491.26 |

| [M+Na]⁺ | 513.2377 | 513.24 |

| [M+2H]²⁺ | 492.2631 | 246.13 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for the analysis of biomolecules. In MALDI-TOF MS, the peptide is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the peptide molecules, which are then accelerated into a time-of-flight mass analyzer.

MALDI-TOF MS is known for its high sensitivity and tolerance to buffers and salts. For this compound, a MALDI-TOF spectrum would typically show a singly charged protonated molecule [M+H]⁺ as the most abundant ion. This makes the spectrum relatively easy to interpret. Like ESI-MS, MALDI-TOF can be coupled with tandem mass spectrometry (TOF/TOF) to obtain sequence information. The choice of matrix is crucial for successful MALDI analysis, with α-cyano-4-hydroxycinnamic acid (CHCA) being a common choice for peptides.

The high-resolution capabilities of both ESI-MS and MALDI-TOF MS would also allow for the detection of any unintended modifications to the peptide, such as oxidation of the tryptophan residue, which would result in a mass shift of +16 Da.

X-ray Crystallography and Structural Determination Approaches (if applicable to short peptides)

X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules at atomic resolution and is applicable to short peptides. nih.gov The technique involves crystallizing the purified peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to generate an electron density map, from which a detailed atomic model of the peptide's conformation in the solid state can be built. nih.govpepdd.com

However, obtaining a high-quality crystal of a short, flexible linear peptide can be a significant challenge. creative-biostructure.com Peptides often exist as a heterogeneous ensemble of conformations in solution, which can inhibit the formation of the well-ordered crystal lattice required for diffraction. creative-biostructure.com Successful crystallization is highly dependent on factors such as peptide purity, which should typically be above 95%, concentration, and the choice of solvent and precipitating agents. creative-biostructure.com Evaporation is a commonly employed method for crystallizing small peptides. creative-biostructure.com

While no public crystal structure for this compound is currently available, this technique remains a viable, albeit challenging, pathway to determining its precise solid-state conformation. Such a structure would provide invaluable insights into its intramolecular hydrogen bonding and packing interactions. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Studies

In silico methods are indispensable for exploring the structural and dynamic properties of flexible molecules like this compound. nih.gov Computational studies can simulate the peptide's behavior in various environments, predict its interactions with other molecules, and provide a level of detail that is often inaccessible through experimental means alone. polimi.it

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of the atoms and molecules in a system over time. pnas.org For this compound, an MD simulation would typically be performed by placing the peptide in a simulated box of water molecules to mimic an aqueous solution. acs.org The simulation solves Newton's equations of motion for the system, generating a trajectory that reveals how the peptide's conformation evolves. bohrium.com

These simulations provide critical information on the peptide's flexibility, folding pathways, and the relative stability of different secondary structures. aip.org By analyzing the trajectories, researchers can identify the most populated conformational states and understand how factors like solvent environment influence the peptide's structure. nih.gov For example, simulations can show how the hydrophobic leucine and tryptophan residues might interact in an aqueous environment, potentially forming a collapsed or partially folded state.

Table 2: Overview of Molecular Dynamics (MD) Simulations for Peptide Analysis

| Objective | Key Parameters | Typical Output |

|---|---|---|

| Assess conformational flexibility | Simulation time (ns to µs), temperature, pressure | Atomistic trajectory file |

| Identify stable conformations | Force field (e.g., AMBER, CHARMM) | Root Mean Square Deviation (RMSD) plots |

| Study solvent effects | Explicit or implicit solvent model | Radial distribution functions |

Quantum Mechanics (QM) Calculations for Electronic Structure and Interactions

Quantum mechanics (QM) calculations offer a highly accurate way to investigate the electronic structure of a molecule. mdpi.com Unlike the classical mechanics used in MD, QM methods model the electrons explicitly, allowing for the precise analysis of bond geometries, charge distributions, and interaction energies. cuni.cz Due to their high computational cost, QM calculations are often performed on specific peptide conformations, which may be identified from MD simulations or crystallographic data. mdpi.com

For this compound, QM calculations can be used to study the planarity of its three peptide bonds, investigate the strength of intramolecular hydrogen bonds (e.g., involving the serine sidechain), and analyze non-covalent interactions that stabilize certain folds. nih.govaip.org These calculations provide a fundamental understanding of the forces governing the peptide's preferred geometry.

Table 3: Applications of Quantum Mechanics (QM) in Peptide Analysis

| Analysis Type | Information Gained | Common Methods |

|---|---|---|

| Geometric Optimization | Bond lengths, bond angles, dihedral angles | Density Functional Theory (DFT) |

| Electronic Structure | Partial atomic charges, molecular orbitals | Hartree-Fock (HF) |

| Interaction Energies | Hydrogen bond strength, dispersion forces | Møller-Plesset perturbation theory (MP2) |

Docking Studies to Investigate Potential Binding Motifs (in silico)

Molecular docking is a computational technique used to predict how a small molecule, such as a peptide, binds to a macromolecular target, typically a protein. nih.govamericanpeptidesociety.org This method is crucial in drug discovery for screening potential inhibitors or modulators of protein function. nih.gov The process involves generating a set of possible conformations for the peptide and then "docking" them into a specific binding site on the target protein. A scoring function is used to rank the poses based on their predicted binding affinity. nih.gov

To investigate the potential biological activity of this compound, a hypothetical docking study could be performed against a relevant protein target. For example, if the peptide were being investigated as an enzyme inhibitor, it would be docked into the enzyme's active site. The results would highlight the key interactions—such as hydrogen bonds or hydrophobic contacts—between the peptide and the protein, providing a rationale for its binding and a basis for further experimental validation. nih.gov

Table 4: Hypothetical Workflow for a Docking Study

| Step | Description | Purpose |

|---|---|---|

| 1. Target Preparation | Obtain the 3D structure of the receptor protein. | Define the binding site for docking. |

| 2. Ligand Preparation | Generate a library of low-energy conformations of the peptide. | Account for the flexibility of the peptide. |

| 3. Docking Simulation | Place peptide conformations into the target's binding site. | Explore possible binding modes. |

| 4. Scoring and Analysis | Rank the docked poses using a scoring function. | Predict binding affinity and identify the best pose. |

Conformational Sampling and Free Energy Calculations

A key challenge in studying flexible peptides is ensuring that all relevant conformations are adequately explored. biorxiv.org Standard MD simulations may get trapped in local energy minima. Enhanced sampling techniques, such as replica exchange MD or accelerated MD, are used to overcome this limitation and achieve a more comprehensive survey of the peptide's conformational space. nih.govacs.org

The data from these extensive simulations can be used to calculate the free energy landscape, also known as the Potential of Mean Force (PMF). acs.orgnih.gov This landscape provides a map of all possible conformations and their corresponding free energies. The valleys on this map represent stable and metastable conformational states, while the hills represent the energy barriers between them. For this compound, this analysis would reveal the relative populations of different structures (e.g., extended, bent, or folded) in solution, offering a complete thermodynamic and kinetic picture of its dynamic behavior. acs.org

Impact of Solvent and Environmental Factors on Peptide Conformation

The three-dimensional structure of a peptide is not static but exists in a dynamic equilibrium of conformational states. This equilibrium is profoundly influenced by the peptide's immediate environment, including the solvent, pH, and temperature. These factors can alter the delicate balance of intramolecular forces, such as hydrogen bonds and hydrophobic interactions, that dictate the peptide's preferred shape.

Solvent Effects on Conformation

The polarity of the solvent plays a critical role in modulating the conformational landscape of peptides. rsc.org The interaction between the solvent and the peptide can either stabilize or destabilize specific secondary structures. This is because solvents can compete for the hydrogen bond donor and acceptor sites within the peptide backbone, influencing the formation of intramolecular hydrogen bonds that are essential for structures like α-helices and β-sheets. nih.gov

In the case of this compound, the presence of both hydrophobic residues (Leucine, Tryptophan) and a polar residue (Serine) suggests a significant conformational sensitivity to the solvent environment. While specific experimental data for this tetrapeptide is not available, general principles derived from studies on other peptides can provide insight into its likely behavior.

For instance, computational studies on a model peptide have shown that a helical conformation can be predominant in a nonpolar solvent like chloroform, whereas a mixture of β-hairpin and other shapes is more common in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol. rsc.org In water, the same peptide was found to exist as an ensemble of conformations without a single dominant structure. rsc.org This highlights the adaptability of peptide structures to the polarity of their surroundings. rsc.org Polar solvents, like water, can weaken intra-peptide hydrogen bonds, which may favor more extended or random coil-like structures. nih.gov Conversely, nonpolar environments can promote the formation of intramolecular hydrogen bonds to shield the polar peptide backbone from the unfavorable solvent, thus stabilizing more compact, folded structures. nih.gov

The following table summarizes the likely impact of different solvent types on the conformation of a tetrapeptide such as this compound, based on established principles of peptide chemistry.

Table 1: Hypothetical Influence of Solvent Polarity on this compound Conformation| Solvent Type | Primary Interaction | Likely Conformational Effect |

|---|---|---|

| Polar Protic (e.g., Water, Methanol) | Strong hydrogen bonding with peptide backbone and polar side chains. | Disruption of intramolecular hydrogen bonds, favoring extended or random coil conformations. nih.gov |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Acts as a hydrogen bond acceptor, interacting with backbone NH groups. mdpi.com | Can stabilize specific turn or bend structures, leading to a mixture of conformations. rsc.org |

| Nonpolar (e.g., Chloroform, Cyclohexane) | Minimal interaction with the peptide; promotes intramolecular interactions. | Favors the formation of intramolecular hydrogen bonds, potentially stabilizing compact, folded, or helical structures. rsc.orgrsc.org |

Influence of pH

The pH of the solution is another critical factor that can induce significant conformational changes in peptides. nih.gov This is primarily due to the alteration of the protonation states of ionizable groups, such as the N-terminal amine, the C-terminal carboxyl group, and any acidic or basic amino acid side chains. quora.com For this compound, the terminal groups are the primary sites of protonation changes.

Changes in the charge state of these groups can disrupt or create new electrostatic interactions, such as salt bridges, and alter the pattern of hydrogen bonding within the molecule. aip.org This can lead to substantial shifts in the conformational equilibrium. For example, studies on polypeptides have shown that a shift in pH can trigger a transition from a random coil to a more ordered α-helical structure. nih.gov The stability of a peptide's folded state is often highly dependent on the pH of the environment. plos.org

Effect of Temperature

Temperature exerts a direct influence on the conformational stability of peptides by affecting the kinetic energy of the molecule. stackexchange.com An increase in temperature generally leads to the disruption of non-covalent interactions, particularly hydrogen bonds, which are crucial for maintaining defined secondary and tertiary structures. quora.comacs.org

As temperature rises, the increased molecular motion can overcome the stabilizing energy of intramolecular hydrogen bonds, leading to a loss of ordered structure and a transition to a more flexible, random coil state. nih.gov This process, known as thermal denaturation, is a cooperative process. While the peptide bonds themselves are stable to moderate increases in temperature, the subtle network of hydrogen bonds that defines the peptide's architecture is not. quora.com The weakening of hydrogen bonds with increasing temperature is a well-documented phenomenon that applies to peptides and proteins alike. nih.govnih.gov

Theoretical Biochemical Interactions and Molecular Recognition Mechanisms Involving L Leucyl L Tryptophyl L Serylglycine

Proposed Enzyme Substrate Specificity and Catalytic Mechanisms (in vitro mechanistic studies)

The susceptibility of L-Leucyl-L-tryptophyl-L-serylglycine to enzymatic cleavage would theoretically be determined by proteases with specificity for its constituent amino acid residues and the peptide bonds between them. The peptide features a combination of hydrophobic (Leucine, Tryptophan), polar (Serine), and small (Glycine) residues, suggesting it could be a substrate for a variety of proteases.

Substrate Specificity: In vitro studies on various proteases have shown that the nature of amino acid residues at and around the scissile bond is a key determinant of substrate specificity. nih.gov For instance, enzymes like chymotrypsin (B1334515) preferentially cleave peptide bonds C-terminal to large hydrophobic residues. Therefore, the bond following Tryptophan in this compound would be a probable cleavage site for chymotrypsin-like serine proteases. Similarly, leucine (B10760876) aminopeptidases could potentially cleave the N-terminal Leucine residue. The presence of Glycine (B1666218) might also influence susceptibility to cleavage by certain collagenases or other enzymes that recognize small residues.

Catalytic Mechanisms: The catalytic mechanism for the hydrolysis of this peptide would follow the established mechanisms of the acting protease. For serine proteases, this would involve the formation of a covalent acyl-enzyme intermediate. For metalloproteases, a water molecule activated by a metal ion (commonly zinc) would act as the nucleophile. The efficiency of catalysis, reflected in kcat/Km values, would be influenced by the precise fit of the peptide into the enzyme's active site, with favorable interactions at the S1-S4 and S1'-S4' subsites. nih.gov The elongation of a peptide chain can enhance the rate of hydrolysis for certain proteases. nih.gov

Table 1: Theoretical Protease Specificity for this compound

| Potential Protease Class | Probable Cleavage Site | Rationale |

|---|---|---|

| Serine Proteases (e.g., Chymotrypsin) | After Tryptophan | Preference for large hydrophobic residues at the P1 position. |

| Aminopeptidases (e.g., Leucine Aminopeptidase) | Before Leucine | Cleavage of the N-terminal amino acid. |

| Carboxypeptidases | After Glycine | Cleavage of the C-terminal amino acid. |

Receptor-Ligand Binding Models and Affinity Predictions (in silico, theoretical)

The interaction of this compound with a biological receptor is a complex process that can be modeled using computational approaches. These models predict the binding affinity and mode of interaction.

Receptor-Ligand Binding Models: In silico docking simulations could be employed to predict how this compound might bind to a putative receptor. nih.gov Such models would consider the peptide's conformational flexibility and the receptor's surface topography and electrostatics. The Tryptophan residue, with its large aromatic side chain, could participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The Leucine residue offers a significant hydrophobic character, while the Serine residue's hydroxyl group could form hydrogen bonds. The C-terminal glycine provides flexibility, potentially allowing the peptide to adopt a conformation that optimizes its interaction with a binding site. Two-state receptor models can be used to conceptualize the binding process, where the ligand might either induce a conformational change in the receptor or select a pre-existing active conformation. nih.gov

Affinity Predictions: The binding affinity (often expressed as Ki or Kd) could be predicted using scoring functions in docking programs or through more computationally intensive methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations. The predicted affinity would depend on the balance of enthalpic and entropic contributions to binding. The hydrophobic effect, driven by the burial of the Leucine and Tryptophan side chains, would likely be a major contributor to the binding energy.

Table 2: Theoretical Contributions of Residues to Receptor Binding

| Residue | Potential Interaction Type | Theoretical Contribution to Binding Affinity |

|---|---|---|

| L-Leucine | Hydrophobic | Favorable, through burial of the isobutyl side chain. |

| L-Tryptophan | Hydrophobic, π-π stacking, Hydrogen bonding (indole NH) | Strong, due to the large, aromatic, and partially polar nature of the side chain. |

| L-Serine | Hydrogen bonding (hydroxyl group) | Favorable, by forming specific hydrogen bonds with the receptor. |

| Glycine | Conformational Flexibility | Indirect, by allowing the peptide to adopt an optimal binding conformation. |

Protein-Peptide Interaction Dynamics and Specificity

The interaction of this compound with other proteins would be governed by the principles of molecular recognition, involving a combination of shape complementarity and chemical interactions.

Interaction Dynamics: Molecular dynamics (MD) simulations could provide insights into the dynamic nature of the interaction between the tetrapeptide and a target protein. nih.gov These simulations can reveal how the peptide and protein adapt their conformations upon binding and the stability of the resulting complex over time. The flexibility of the peptide backbone and the side chains of Leucine and Serine, in particular, would be important aspects to model.

Specificity: The specificity of the interaction would be determined by the unique chemical and structural features of the peptide sequence. nih.gov The arrangement of the hydrophobic Tryptophan and Leucine residues, combined with the hydrogen-bonding potential of the Serine and the peptide backbone, would create a specific recognition motif. The burial of tryptophan residues is known to be energetically favorable and can drive protein-protein interactions. nih.gov The context of the surrounding amino acids can significantly influence the contribution of a single residue to binding specificity. nih.gov

Role as a Minimal Recognition Motif in Biological Systems (theoretical, in vitro relevance)

Short peptide sequences often serve as minimal recognition motifs that mediate protein-protein interactions and other biological recognition events.

Theoretical Role: The sequence Leu-Trp-Ser-Gly could theoretically act as a minimal recognition motif for a larger protein. For example, it might mimic a region of a protein that is involved in a protein-protein interaction, thereby acting as a competitive inhibitor. The combination of hydrophobic and polar characteristics within a short sequence is a common feature of such recognition motifs.

In Vitro Relevance: In vitro, synthetic this compound could be used to probe for proteins that recognize this specific sequence. Techniques such as affinity chromatography, where the peptide is immobilized on a solid support, could be used to isolate binding partners from a complex biological sample.

Self-Assembly Properties and Formation of Supramolecular Structures (theoretical, in vitro)

Peptides, particularly those with a mix of hydrophobic and hydrophilic residues, can self-assemble into ordered supramolecular structures.

Self-Assembly: The presence of the large hydrophobic residues, Leucine and Tryptophan, suggests that this compound could exhibit amphiphilic properties and self-assemble in aqueous solution. rsc.org This process would be driven by the hydrophobic effect, leading to the aggregation of the peptides in a way that minimizes the contact between the hydrophobic side chains and water. The resulting structures could range from simple micelles to more complex fibrillar or sheet-like assemblies. The specific morphology of the self-assembled structures would depend on factors such as peptide concentration, pH, and ionic strength.

Supramolecular Structures: The formation of β-sheet structures is a common feature of self-assembling peptides, where intermolecular hydrogen bonds form between the backbones of adjacent peptide chains. nih.gov The Tryptophan residues could further stabilize these structures through π-π stacking interactions. The Serine and Glycine residues might be located at the surface of the assemblies, interacting with the aqueous environment.

Potential as a Molecular Probe for Biochemical Pathways

Due to its specific sequence and the properties of its constituent amino acids, this compound has the theoretical potential to be developed into a molecular probe.

Probing Biochemical Pathways: If this tetrapeptide is found to be a specific substrate for a particular enzyme or a ligand for a specific receptor, it could be modified to serve as a molecular probe. For example, a fluorescent tag could be attached to the N- or C-terminus, or to the side chain of one of the amino acids, to allow for the visualization of its binding or cleavage. The intrinsic fluorescence of the Tryptophan residue could also be exploited for this purpose. Such a probe could be used in in vitro assays to screen for inhibitors of the target enzyme or receptor, or to study the localization and activity of the target in cellular systems.

Advanced Applications and Design Principles in Peptide Engineering

Design and Synthesis of L-Leucyl-L-tryptophyl-L-serylglycine Analogs and Derivatives

The rational design of analogs and derivatives of a lead peptide is a cornerstone of medicinal chemistry and peptide engineering, aimed at enhancing efficacy, selectivity, or pharmacokinetic properties. creative-peptides.com For this compound, synthetic modifications can identify amino acids crucial for biological activity and introduce novel functionalities. creative-peptides.com The synthesis of such analogs typically relies on established solid-phase peptide synthesis (SPPS) or solution-phase methods, which allow for the sequential addition of natural or non-natural amino acids. nih.govnih.gov

Key strategies for creating derivatives from the this compound sequence include:

Amino Acid Substitution: Replacing one or more amino acids to probe structure-activity relationships (SAR). For instance, substituting L-Leucine with other aliphatic residues like valine or isoleucine can fine-tune hydrophobicity. Replacing L-Tryptophan with other aromatic residues (e.g., Phenylalanine, Tyrosine) or non-natural analogs can alter binding interactions. nih.gov

Stereochemical Modification: Incorporating D-amino acids in place of the natural L-amino acids can significantly increase the peptide's resistance to proteolytic degradation, thereby enhancing its stability and half-life in biological systems. nih.gov

Backbone Cyclization: Cyclization, either head-to-tail or through side-chain linkages, constrains the peptide's conformation. This can lead to increased receptor affinity due to a reduced entropic penalty upon binding and can also improve stability. researchgate.net

Functional Group Modification: The side chains of the amino acids offer sites for chemical modification. The hydroxyl group of serine, for example, can be a point for glycosylation or phosphorylation, while the N- and C-termini can be modified (e.g., acetylation or amidation) to neutralize charge and improve metabolic stability.

The following table outlines potential analogs of this compound and the rationale for their design.

| Analog Name | Sequence/Modification | Design Rationale |

| [D-Leu]-L-Trp-L-Ser-Gly | D-Leucine at position 1 | Enhance proteolytic stability. |

| L-Leu-[Phe]-L-Ser-Gly | Phenylalanine at position 2 | Probe the role of the indole (B1671886) ring of Tryptophan in binding. |

| L-Leu-L-Trp-[Thr]-Gly | Threonine at position 3 | Modify polarity and hydrogen bonding capability at the serine position. |

| cyclo(L-Leu-L-Trp-L-Ser-Gly) | Head-to-tail cyclization | Increase conformational rigidity and binding affinity. researchgate.net |

| L-Leu-L-Trp-L-Ser-Gly-NH₂ | C-terminal amidation | Neutralize the C-terminal charge and increase metabolic stability. nih.gov |

These synthetic strategies are fundamental in the process of optimizing a lead peptide for specific applications. nih.gov

Integration into Combinatorial Peptide Libraries for Ligand Discovery (theoretical, in vitro screening)

Combinatorial chemistry is a powerful tool for discovering novel ligands by synthesizing and screening vast numbers of molecules simultaneously. nih.gov this compound can serve as a template or a member within a combinatorial peptide library designed for in vitro screening. Such libraries allow for the rapid identification of peptides that bind to a specific target protein. researchgate.net

One common method for generating these libraries is the "split-mix" synthesis approach, where beads are divided into pools, a different amino acid is coupled to each pool, and then the beads are recombined. nih.gov For a tetrapeptide library based on the this compound scaffold, one might fix certain positions while varying others to explore the chemical space around the parent sequence.

For example, a positional scanning library could be created where each position is systematically substituted with all 20 proteinogenic amino acids. This results in distinct library subsets where one amino acid position is held constant while the others are varied. nih.gov

Theoretical Integration into a Combinatorial Library:

| Library Position | P1 (Leu) | P2 (Trp) | P3 (Ser) | P4 (Gly) |

| Parent Sequence | Leucine (B10760876) | Tryptophan | Serine | Glycine (B1666218) |

| Example Variation 1 | Alanine | Tryptophan | Serine | Glycine |

| Example Variation 2 | Leucine | Phenylalanine | Serine | Glycine |

| Example Variation 3 | Leucine | Tryptophan | Threonine | Glycine |

| Example Variation 4 | Leucine | Tryptophan | Serine | Alanine |

| Library Strategy | Xaa | Tryptophan | Serine | Glycine |

| Leucine | Xaa | Serine | Glycine | |

| Leucine | Tryptophan | Xaa | Glycine | |

| Leucine | Tryptophan | Serine | Xaa | |

| (Xaa represents any of the 20 standard amino acids) |

Once synthesized, these libraries can be screened against a target molecule (e.g., a receptor or enzyme) using high-throughput methods like phage display or mRNA display. nih.govnih.gov In a typical in vitro screening process, the library is exposed to the immobilized target, non-binding peptides are washed away, and the bound peptides are eluted and identified, often through sequencing. epo.org This process can efficiently sift through millions or even billions of potential peptide sequences to find high-affinity binders. nih.gov

Development of Peptide-Based Biosensors and Diagnostic Tools (excluding clinical use)

Peptides are increasingly used as biological recognition elements in biosensors due to their high specificity, stability, and ease of synthesis compared to larger biomolecules like antibodies. nih.govnih.gov A peptide such as this compound, if identified through screening to bind a specific biomarker, could be integrated into a diagnostic tool for research or environmental monitoring purposes.

The development of such a biosensor involves several key steps:

Peptide Selection: Identifying a peptide sequence with high affinity and selectivity for the target analyte. This is often achieved by screening combinatorial libraries. nih.gov

Immobilization: Covalently attaching the selected peptide to a transducer surface. Common surfaces include gold, graphene, or magnetic nanoparticles. nih.govresearchgate.net

Transduction: Detecting the binding event between the peptide and its target. The binding causes a measurable physical or chemical change that is converted into a signal by the transducer.

Several transduction methods can be employed for peptide-based biosensors:

| Transduction Method | Principle of Operation | Example Application |

| Electrochemical Impedance Spectroscopy (EIS) | Measures changes in the electrical impedance at the electrode surface when the target molecule binds to the immobilized peptide. nih.gov | Detecting protein biomarkers in a sample buffer. |

| Quartz Crystal Microbalance (QCM) | A mass-sensitive technique that detects changes in resonance frequency of a quartz crystal as the target binds to the peptide-coated surface. nih.gov | Monitoring protein-peptide binding events in real-time. |

| Surface Plasmon Resonance (SPR) | An optical technique that measures changes in the refractive index at the sensor surface upon target binding. | Characterizing the affinity and kinetics of peptide-ligand interactions. |

| Fluorescence-Based Sensors | The peptide is labeled with a fluorophore, and binding to the target induces a change in fluorescence intensity or wavelength. | Visualizing target binding in complex media. |

For example, if this compound were found to bind a specific industrial enzyme, it could be synthesized with a terminal cysteine and immobilized on a gold electrode. The binding of the enzyme could then be detected using EIS, providing a tool for monitoring enzyme concentrations in manufacturing processes. nih.gov

Application as a Model System for Studying Protein Folding and Misfolding Initiators

Protein misfolding is a complex process linked to numerous diseases. nih.govwewillcure.com Short peptides can serve as simplified model systems to investigate the fundamental principles and initial events of protein folding and aggregation. nih.gov When folding goes wrong, proteins can form insoluble aggregates, a process often initiated by the exposure of hydrophobic residues that are normally buried inside the protein's core. youtube.com

The sequence this compound is particularly well-suited for such studies due to its composition:

Hydrophobic Residues (Leucine, Tryptophan): These residues can drive the hydrophobic collapse that is a key initial step in protein folding. They can also be responsible for initiating aggregation if the peptide misfolds.

Aromatic Residue (Tryptophan): Tryptophan's bulky indole side chain can participate in π-stacking interactions, which are known to stabilize both native protein structures and amyloid fibrils. Its intrinsic fluorescence also makes it a valuable spectroscopic probe for monitoring folding and aggregation kinetics.

Polar Residue (Serine): The hydroxyl group of serine can form hydrogen bonds, which are critical for defining the secondary structure (e.g., turns and helices) in the early stages of folding.

Flexible Residue (Glycine): Glycine provides conformational flexibility, allowing the peptide backbone to adopt various structures, which can be crucial for initiating a fold or a misfold.

Researchers can use this tetrapeptide as a model system to investigate how specific interactions and environmental factors (e.g., pH, temperature, co-solutes) influence the balance between correct folding and aggregation. eurekalert.org By simulating the folding of this and similar small peptides, researchers can gain high-definition insights into how non-native structures, such as disruptive loops, might form and persist. eurekalert.org These studies contribute to understanding the "template-directed misfolding" where one misfolded protein can induce others to adopt a pathological conformation. youtube.com

Peptide Scaffolds for Rational Drug Design (theoretical, lead optimization, not clinical trials)

In rational drug design, a "scaffold" is a core molecular structure to which various functional groups can be attached to create a library of related compounds. nih.govresearchgate.net Peptides and their backbones are increasingly used as scaffolds due to their biocompatibility and chemical diversity. researchgate.net The tetrapeptide this compound can theoretically serve as a privileged scaffold, a framework that is capable of binding to multiple biological targets by presenting its side chains in a defined spatial arrangement. nih.gov

The process of using this peptide as a scaffold in a theoretical drug design campaign would involve:

Target Identification: Selecting a protein target, often one with a known three-dimensional structure.

Computational Docking: Using computer-aided drug design (CADD) to model how the tetrapeptide scaffold might fit into a binding pocket on the target protein. pepdd.com

Lead Optimization: Systematically modifying the peptide's side chains to improve its binding affinity (potency), selectivity, and drug-like properties. creative-peptides.comnih.gov This iterative process involves synthesizing and testing analogs to establish a structure-activity relationship (SAR). creative-peptides.com

For example, if this compound were identified as a weak inhibitor of a target enzyme, lead optimization would focus on modifying its residues. The bulky tryptophan might be essential for anchoring the peptide in a hydrophobic pocket, while the leucine and serine residues could be altered to form additional hydrogen bonds or van der Waals interactions with the target, thereby increasing binding affinity. creative-peptides.com Cyclization could be employed to lock the peptide into its bioactive conformation, further enhancing potency. researchgate.net This entire process is aimed at transforming a preliminary "hit" into a highly optimized lead compound ready for further preclinical evaluation, while remaining strictly outside the scope of clinical trials. pepdd.com

Contribution to Understanding Peptide Ligand Design for Specific Molecular Targets

The study of how a specific peptide like this compound and its derivatives interact with molecular targets provides fundamental insights into the principles of ligand design. nih.gov Understanding the structure-activity relationship (SAR) is crucial for designing new peptides with high specificity and efficacy for challenging targets like protein-protein interactions (PPIs). nih.govfrontiersin.org

The Role of Tryptophan: Studies on benzodiazepines have shown that incorporating tryptophan residues can lead to particularly high receptor affinity, highlighting its importance as a "hot spot" residue in ligand binding. nih.gov The indole ring of tryptophan in the tetrapeptide sequence is likely a key contributor to binding energy through hydrophobic and aromatic interactions.

Hydrophobic and Polar Contributions: The interplay between the hydrophobic leucine and the polar serine can dictate the peptide's orientation in a binding site that has both hydrophobic and hydrophilic regions. Modifying these residues helps map the target's surface characteristics.

Conformational Effects: Comparing the activity of the linear peptide with its cyclic analogs reveals the importance of conformational pre-organization for binding. A rigid, cyclic peptide may have higher affinity if its constrained shape matches the binding pocket, a key principle in modern ligand design. researchgate.netbiorxiv.org

This detailed analysis contributes to a broader knowledge base that helps scientists rationally design novel peptide ligands from scratch or optimize existing ones, moving beyond simple trial-and-error to a more structured, predictable process. nih.govfrontiersin.org

Future Perspectives and Emerging Research Directions for Tetrapeptides

Advancements in Automated Peptide Synthesis and High-Throughput Methodologies

The synthesis of tetrapeptides has been revolutionized by progress in automation and high-throughput techniques, moving far beyond traditional, labor-intensive methods. The foundation of modern peptide production remains solid-phase peptide synthesis (SPPS), a methodology that involves sequentially adding amino acids to a growing peptide chain anchored to an insoluble polymer support. nih.govresearchgate.net Contemporary SPPS workflows primarily use either the acid-labile tert-butyloxycarbonyl (Boc) or the base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies. nih.gov

Recent innovations have focused on increasing speed, efficiency, and scale while minimizing waste. High-throughput continuous flow technology has emerged as a transformative approach, enabling the rapid optimization of reaction conditions and facilitating automated, scaled-up synthesis. researchgate.net This is particularly beneficial for complex structures like cyclic tetrapeptides, where achieving high yields can be challenging. rsc.org

Furthermore, novel automated robotic systems are being developed to address the need for efficient, parallel synthesis. One such system, the Tecan add-on peptide synthesizer (TaPSy), can synthesize up to 12 different peptides simultaneously at room temperature and atmospheric pressure. nih.gov This system is not only economical in its use of solvents but also demonstrates flexibility by accommodating greener, biorenewable solvents like γ-valerolactone (GVL), producing peptides with high purity (>70%). nih.gov These advancements collectively dismantle historical barriers in peptide production, positioning chemical synthesis as a key driver for next-generation peptide research. nih.gov

| Synthesis Technology | Key Features | Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is anchored to a solid resin support during synthesis. researchgate.net | Simplifies purification by allowing easy removal of excess reagents and by-products through washing. researchgate.net |

| Liquid-Phase Peptide Synthesis (LPPS) | Utilizes soluble polymer supports (e.g., polyethylene (B3416737) glycol). nih.gov | Streamlines large-scale manufacturing and purification processes. nih.gov |

| High-Throughput Continuous Flow | Reactions occur in a continuously flowing stream rather than a batch. researchgate.net | Accelerates experimentation, allows for rapid optimization, and facilitates automated scale-up. researchgate.net |

| Automated Robotic Parallel Synthesis | Systems like "TaPSy" use robotics for parallel synthesis of multiple peptides. nih.gov | High efficiency, robust, inexpensive to operate, and supports the use of green chemistry principles. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming tetrapeptide research, offering powerful tools for design, prediction, and optimization. nih.gov These computational approaches can analyze vast datasets to identify patterns and relationships that are not readily apparent, thereby accelerating the discovery of novel peptide therapeutics. nih.gov

| AI/ML Application | Description | Impact on Tetrapeptide Research |

| Property Prediction | ML models are trained to predict bioactivity, toxicity, and physicochemical properties from a peptide's sequence. nih.govnih.gov | Enables rapid screening and prioritization of candidates, reducing reliance on extensive experimental testing. nih.gov |

| Interaction Prediction | AI algorithms analyze structural data to predict how a peptide will bind to a target protein with atomic-level precision. nih.govnih.gov | Guides the rational design of peptides with high affinity and selectivity for therapeutic targets. nih.gov |

| Generative Design | Deep learning models generate novel peptide sequences optimized for desired functions, such as target binding or stability. nih.govutoronto.ca | Accelerates the discovery of new lead compounds and explores a broader chemical space than traditional methods. nih.gov |

| Synthesis Optimization | ML is integrated with high-throughput synthesis systems to predict optimal reaction conditions. rsc.org | Reduces the experimental workload for optimizing the synthesis of complex peptides, increasing yields and efficiency. rsc.org |

Exploration of Novel Biological Roles and Interactions of Short Peptides (in vitro, theoretical)

Researchers are uncovering an expanding array of biological functions for short peptides, including tetrapeptides. These molecules occupy a unique therapeutic niche between small-molecule drugs and large biologics, combining the high selectivity of proteins with the potential for better tissue penetration of small molecules. mdx.ac.uknih.gov Their diverse activities are being explored through a combination of in vitro experiments and theoretical in silico studies. nih.gov

A major area of research is the development of short cationic peptides as novel antimicrobial agents (AMPs). nih.gov These peptides possess a positive charge that allows them to selectively interact with and disrupt the negatively charged membranes of microbes like bacteria and fungi, leading to cell death. nih.govresearchgate.net This mechanism makes them promising candidates for combating antibiotic-resistant pathogens. researchgate.net

Short peptides are also being designed as cell-penetrating peptides (CPPs), which can transport therapeutic cargo across cell membranes. explorationpub.com This capability is being harnessed to deliver drugs, nucleic acids, and imaging agents into cells for various applications, including anticancer therapies. explorationpub.com Furthermore, short peptides are being developed to modulate protein-protein interactions (PPIs), which are implicated in numerous diseases. By designing a peptide that mimics a key binding region, it's possible to disrupt a disease-related PPI, offering a powerful therapeutic strategy. nih.gov Theoretical methods like molecular docking are indispensable in this field, providing insights into the specific interactions that govern peptide function and guiding the rational design of new candidates. nih.gov

Development of Advanced Spectroscopic Techniques for Dynamic Peptide Studies

Understanding the relationship between a tetrapeptide's structure and its function requires a detailed picture of its three-dimensional shape and how that shape changes over time. Advanced spectroscopic techniques are providing unprecedented insights into these dynamic processes. researchgate.net No single technique can provide all the answers; instead, researchers use a combination of methods to build a comprehensive, multi-scale understanding. nih.gov

Key techniques and their applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the 3D structure of peptides in solution. resolvemass.ca It provides detailed information on atomic-level conformation and is crucial for studying dynamic interactions and validating a peptide's fold. resolvemass.ca